An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Methoxy-1H-indazol-3-yl)methanol
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Methoxy-1H-indazol-3-yl)methanol
Abstract
(5-Methoxy-1H-indazol-3-yl)methanol, a key heterocyclic compound, serves as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry. Its indazole core is a well-established pharmacophore found in numerous biologically active agents, and the specific substitution pattern of this molecule—a methoxy group at the 5-position and a hydroxymethyl group at the 3-position—provides a unique combination of electronic properties and reactive handles for synthetic elaboration. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, characterization, and chemical reactivity of (5-Methoxy-1H-indazol-3-yl)methanol. It is intended for researchers, chemists, and drug development professionals who seek to leverage this intermediate for the design and synthesis of novel therapeutic agents. Detailed experimental protocols, spectroscopic data analysis, and discussions on its synthetic utility are presented to offer a comprehensive resource for laboratory application.
Introduction to the Indazole Scaffold in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in pharmaceutical sciences.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2] A critical structural feature of N-unsubstituted indazoles is the existence of tautomerism, primarily between the 1H- and 2H-forms. Thermochemical and theoretical studies have consistently shown that the 1H-tautomer is energetically more stable and thus the predominant form.[3]
(5-Methoxy-1H-indazol-3-yl)methanol (CAS No. 169789-36-0) has emerged as a particularly valuable intermediate.[4] The electron-donating methoxy group at the 5-position modulates the electronic character of the aromatic system, while the hydroxymethyl group at the 3-position serves as a primary site for synthetic diversification. This guide aims to consolidate the known chemical properties and provide practical insights into the handling and application of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key properties of (5-Methoxy-1H-indazol-3-yl)methanol are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 169789-36-0 | [4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Exact Mass | 178.074227566 Da | [4] |
| Appearance | Expected to be a solid, consistent with related indazole derivatives. | |
| Melting Point | Not explicitly reported. The parent compound, (1H-Indazol-3-yl)methanol, has a melting point of 138-139 °C, suggesting this derivative will also be a solid with a relatively high melting point. | [5] |
| Solubility | The parent indazole is soluble in acids but poorly soluble in water and common organic solvents like ether.[3] The presence of the polar hydroxymethyl and methoxy groups is expected to enhance solubility in polar organic solvents such as methanol, ethanol, and DMSO. | |
| pKa | The predicted pKa for the parent compound (1H-Indazol-3-yl)methanol is ~13.56, attributed to the weakly acidic N-H and O-H protons.[5] The methoxy group is not expected to significantly alter this value. |
Synthesis and Purification
The most reliable and direct synthesis of (5-Methoxy-1H-indazol-3-yl)methanol involves the chemoselective reduction of its corresponding aldehyde, 5-Methoxy-1H-indazole-3-carbaldehyde. This precursor is readily accessible from commercially available 5-methoxy-indole.
Retrosynthetic Analysis
A two-step retrosynthetic pathway provides a clear and efficient route to the target molecule from a common starting material.
Caption: Retrosynthesis of the target alcohol.
Synthetic Pathway
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde This key intermediate can be prepared from 5-methoxy-indole through an optimized procedure involving nitrosation.[6] The reaction proceeds by treating the indole with a nitrosating agent, which induces a ring-opening and subsequent recyclization to form the stable 1H-indazole-3-carbaldehyde structure. This transformation is a powerful method for converting indoles into the corresponding indazoles.
Step 2: Reduction to (5-Methoxy-1H-indazol-3-yl)methanol The aldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the reagent of choice for this transformation.
Causality Behind Experimental Choices:
-
Reagent Selection: NaBH₄ is a mild and selective reducing agent. It efficiently reduces aldehydes and ketones without affecting other potentially reducible functional groups within the indazole system, ensuring high chemoselectivity. Its ease of handling and safety profile make it preferable to stronger reducing agents like lithium aluminum hydride (LAH) for this application.
-
Solvent Selection: Methanol is an ideal solvent as it readily dissolves both the aldehyde substrate and the NaBH₄ reagent.[7] It also serves as a proton source to quench the intermediate alkoxide formed during the reaction.
Detailed Experimental Protocol: Reduction of the Aldehyde
This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).[8] Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 70:30 Ethyl Acetate:Hexane. The reaction is complete when the starting aldehyde spot (visualized under UV light) is fully consumed and a new, more polar spot corresponding to the product alcohol appears.
-
Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone. After stirring for 10 minutes, add water to the mixture and concentrate it under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers. Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford (5-Methoxy-1H-indazol-3-yl)methanol as a pure solid.
Post-Reaction Purification Workflow
Caption: Standard purification workflow for the title compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. The following data are predicted based on the known structure and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the acidic N-H proton above 12 ppm. The aromatic protons will appear between 6.8 and 7.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The methylene protons (-CH₂OH) will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm, and the hydroxyl proton will be a broad singlet whose position is concentration-dependent.
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆): Aromatic carbons are expected in the 95-155 ppm range. The methoxy carbon (-OCH₃) should appear around 55 ppm, and the methylene carbon (-CH₂OH) is expected around 58-62 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 179.0815. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₉H₁₁N₂O₂⁺.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
(5-Methoxy-1H-indazol-3-yl)methanol possesses three primary reactive sites, making it a highly versatile precursor for constructing diverse chemical libraries.
Caption: Reactivity map of the title compound.
-
Reactions at the Hydroxymethyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC or DMP for the aldehyde, Jones reagent for the acid). It can also be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups.
-
Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation. This modification is crucial for modulating pharmacokinetic properties in drug candidates. Note that reactions can potentially occur at N1 or N2, and controlling this regioselectivity is a common challenge in indazole chemistry.[3]
-
Reactions on the Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution. The electron-donating methoxy group and the fused pyrazole ring direct incoming electrophiles, although conditions must be chosen carefully to avoid side reactions.
This compound and its derivatives are instrumental in synthesizing molecules targeting the Aryl Hydrocarbon Receptor (AHR), which is implicated in immune regulation and diseases like psoriasis.[9]
Safety and Handling
(5-Methoxy-1H-indazol-3-yl)methanol should be handled in accordance with standard laboratory safety procedures for fine chemicals.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(5-Methoxy-1H-indazol-3-yl)methanol is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its straightforward synthesis from readily available starting materials, coupled with its multiple handles for synthetic diversification, establishes it as a cornerstone building block for medicinal chemists. The insights into its synthesis, characterization, and reactivity provided in this guide are intended to empower researchers to fully exploit its potential in the discovery and development of next-generation therapeutics.
References
-
(5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem . PubChem. Available at:[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ACS Publications. Available at:[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC . PubMed Central. Available at:[Link]
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ResearchGate. Available at:[Link]
-
1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem . PubChem. Available at:[Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information . Royal Society of Chemistry. Available at:[Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC . NIH. Available at:[Link]
-
Methanol | CH3OH | CID 887 - PubChem . NIH. Available at:[Link]
-
5-methoxy-1H-indazole-3-carbaldehyde | C9H8N2O2 | CID 10080895 - PubChem . PubChem. Available at:[Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . PubMed. Available at:[Link]
-
5-methoxy-1h-indazole-3-carbaldehyde (C9H8N2O2) . PubChemLite. Available at:[Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview . ResearchGate. Available at:[Link]
- Synthesizing process of 3-methyl-1 H-indazole - Google Patents. Google Patents.
-
Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model . ResearchGate. Available at:[Link]
-
5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem . PubChem. Available at:[Link]
-
(3-methoxy-5-isothiazolyl)methanol - Chemical Synthesis Database . Chemical Synthesis Database. Available at:[Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. Google Patents.
-
(1-methyl-1H-indazol-3-yl)methanol . MySkinRecipes. Available at:[Link]
-
Selective Methanol Synthesis from CO2 Hydrogenation over an In2O3/Co/C-N Catalyst . ResearchGate. Available at:[Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes . Biological and Molecular Chemistry. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methanol ACS spectrophotometric grade, = 99.9 67-56-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]

